molecular formula C10H21NO B14691189 N-(Octan-4-YL)acetamide CAS No. 23601-97-0

N-(Octan-4-YL)acetamide

Cat. No.: B14691189
CAS No.: 23601-97-0
M. Wt: 171.28 g/mol
InChI Key: QMIJXAJKOCVMFC-UHFFFAOYSA-N
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Description

N-(Octan-4-YL)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Octan-4-YL)acetamide typically involves the reaction of octan-4-amine with acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows: [ \text{Octan-4-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(Octan-4-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-(Octan-4-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Octan-4-YL)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. The octyl chain provides hydrophobic interactions, which can affect the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • N-(Octan-2-YL)acetamide
  • N-(Octan-3-YL)acetamide
  • N-(Octan-5-YL)acetamide

Comparison: N-(Octan-4-YL)acetamide is unique due to the position of the acetamide group on the octyl chain. This structural variation can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different solubility, stability, and interaction with biological targets.

Properties

CAS No.

23601-97-0

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-octan-4-ylacetamide

InChI

InChI=1S/C10H21NO/c1-4-6-8-10(7-5-2)11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12)

InChI Key

QMIJXAJKOCVMFC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)NC(=O)C

Origin of Product

United States

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